molecular formula C7H10O2 B13514189 2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde

2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde

Cat. No.: B13514189
M. Wt: 126.15 g/mol
InChI Key: PHQQMIKIFLPVPX-UHFFFAOYSA-N
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Description

2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C7H10O2. It is a derivative of pyran, a six-membered oxygen-containing heterocycle. This compound is known for its unique structure, which includes a pyran ring with a methyl group and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde can be synthesized through several methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Another method involves the preparation from tetrahydrofuran derivatives through oxidation and rearrangement reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyran derivatives.

Scientific Research Applications

2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This interaction can affect biological pathways and molecular functions, making it a valuable compound for studying biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its combination of a methyl group and an aldehyde functional group on the pyran ring makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

6-methyl-2,5-dihydropyran-6-carbaldehyde

InChI

InChI=1S/C7H10O2/c1-7(6-8)4-2-3-5-9-7/h2-3,6H,4-5H2,1H3

InChI Key

PHQQMIKIFLPVPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCO1)C=O

Origin of Product

United States

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